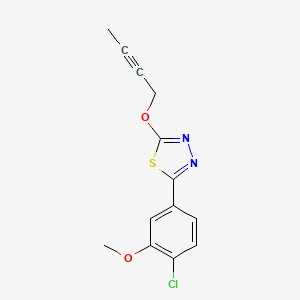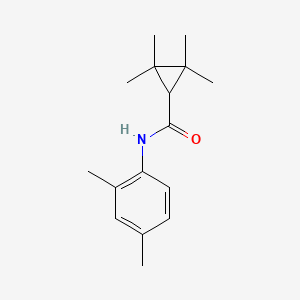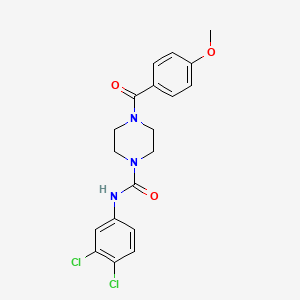![molecular formula C19H17N3OS B13372723 N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372723.png)
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-component reactions (MCRs) that offer high atom economy and operational simplicity. One common method involves the reaction of 2-aminopyridine with acetophenones in the presence of a copper(I) catalyst under aerobic oxidative conditions . Another approach uses a combination of flavin and iodine to catalyze the aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient protocols. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor provides 3-aroylimidazo[1,2-a]-N-heterocycles in good yields . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are typically carried out using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions often result in halogenated or alkylated imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrazine: Known for its anticancer activity and similar structural features.
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit a range of biological activities.
Uniqueness
N-(2-methoxyphenyl)-7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of a methoxyphenyl group and a thienyl group, which contribute to its distinct pharmacological profile. This structural uniqueness enhances its potential for targeted therapeutic applications and makes it a valuable compound for further research .
Propiedades
Fórmula molecular |
C19H17N3OS |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3OS/c1-13-9-10-22-17(12-13)21-18(16-8-5-11-24-16)19(22)20-14-6-3-4-7-15(14)23-2/h3-12,20H,1-2H3 |
Clave InChI |
WZAGZWVMTBGJTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3OC)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-1-(4-{2-[(4-methylphenyl)(oxido)-lambda~4~-sulfanylidene]hydrazino}phenyl)-1-propanone](/img/structure/B13372660.png)

![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372669.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13372677.png)
![3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372680.png)
![ethyl 4-hydroxy-3,5-bis[2-(1-methyl-1H-benzimidazol-2-yl)carbohydrazonoyl]benzoate](/img/structure/B13372693.png)
![3-(3,4-Dimethoxybenzyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372700.png)
![N-[2-methyl-3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B13372720.png)



![N-(2-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372733.png)
